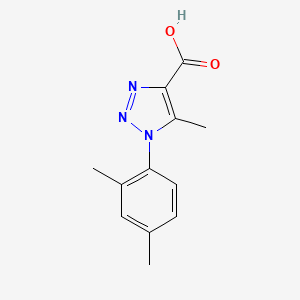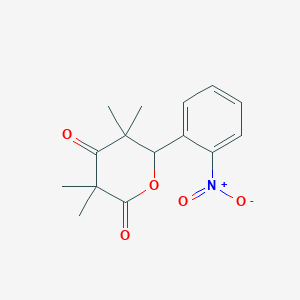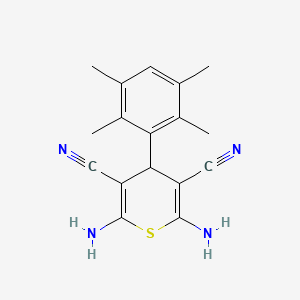
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is not fully understood. However, it has been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been reported to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects:
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been reported to exhibit significant biochemical and physiological effects. It has been reported to induce cell cycle arrest in the G2/M phase and inhibit the growth of cancer cells. It has also been reported to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is its high selectivity towards cancer cells. It has been reported to exhibit minimal toxicity towards normal cells. However, one of the major limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide. One of the most promising directions is the development of novel analogs with improved solubility and efficacy. Another direction is the investigation of the potential of this compound as a drug delivery system. Additionally, further studies on the mechanism of action and the biochemical and physiological effects of this compound are needed to fully understand its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been reported in several research papers. The most common method involves the reaction of 3-bromoacetophenone with ethyl cyanoacetate in the presence of sodium ethoxide to form 3-(3-bromophenyl)-1-(2-cyanoethyl)prop-2-en-1-one. The prop-2-en-1-one is then reacted with hydrazine hydrate to form N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been reported to exhibit significant anticancer activity against various cancer cell lines such as MCF-7, HepG2, and A549.
Propiedades
IUPAC Name |
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O/c21-17-9-4-8-16(12-17)19-18(14-25(24-19)11-5-10-22)20(26)23-13-15-6-2-1-3-7-15/h1-4,6-9,12,14H,5,11,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMJPRUFCZYHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN(N=C2C3=CC(=CC=C3)Br)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-5-oxo-L-prolinamide](/img/structure/B4924620.png)

![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrochloride](/img/structure/B4924628.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)
![5-[2-(3-ethyl-5-phenyl-1,3-benzoxazol-2(3H)-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4924648.png)

![1-[4-(3-phenoxyphenoxy)butyl]piperidine oxalate](/img/structure/B4924655.png)

![2-phenoxyethyl 4-[4-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4924659.png)
![2-[2-(2,6-dimethyl-4-morpholinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924665.png)
![3-{2-[3-(4-ethylphenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B4924686.png)
![1-benzyl-5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4924699.png)
![1-{N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4924703.png)